Cas no 1216-84-8 (Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-)

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- structure
1216-84-8 structure
Product Name:Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-
CAS No:1216-84-8
MF:C16H26O2
MW:250.376445293427
CID:174445
PubChem ID:61129
Update Time:2025-04-19

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-
    • 1-Naphthaleneacetic acid, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-, gamma-lactone
    • 3a,6,6,9a-tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one
    • Decahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan-2(1H)-one
    • Naphtho(2,1-b)furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-
    • EINECS 214-933-8
    • 3a,6,6,9a-tetramethyl-dodecahydronaphtho[2,1-b]furan-2-one
    • FEMA 3794
    • (+)-Norambreinolide
    • SY026596
    • MFCD00134168
    • (+)-sclareolide
    • IMKJGXCIJJXALX-UHFFFAOYSA-N
    • Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, [3ar-(3a.alpha.,5a.beta.,9a.alpha.,9b.beta.)]-
    • Norambreinolid
    • BRD-A58481291-001-01-6
    • Norambreinolide
    • NS00012188
    • AKOS000670164
    • Naphtho[2,1-b]furan-2(1H)-one, 3a,4,5,5a.alpha.,6,7,8,9,9a,9b.alpha.-decahydro-3a.beta.,6,6,9a.beta.-tetramethyl-
    • (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(3aH)-one
    • SCHEMBL1094480
    • Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
    • NCGC00328210-01
    • Decahydrotetramethylnaphthofuranone
    • 3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydro-benzo[e]benzofuran-2-one
    • Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one
    • AS-13781
    • DTXSID50859489
    • AB01227966-03
    • 3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one
    • 3a,6,6,9a-Tetramethyl-decahydro-naphtho[2,1-b]furan-2-one
    • Norambreinolide dorm
    • 1216-84-8
    • AKOS022060557
    • Q7434120
    • Inchi: 1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3
    • InChI Key: IMKJGXCIJJXALX-UHFFFAOYSA-N
    • SMILES: O1C(CC2C1(C)CCC1C(C)(C)CCCC12C)=O

Computed Properties

  • Exact Mass: 250.19338
  • Monoisotopic Mass: 250.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.009
  • Melting Point: Mp 122-125 °
  • Boiling Point: 321.4°Cat760mmHg
  • Flash Point: 132.4°C
  • Refractive Index: 1.489
  • PSA: 26.3

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- Related Literature

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd